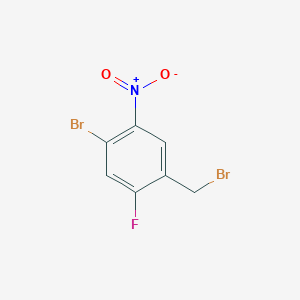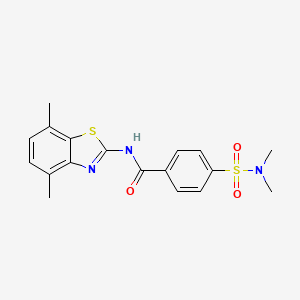
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a methoxyethyl group, and a phenyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1,3-oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzenesulfonyl group to the oxazole ring. Subsequently, the N-(2-methoxyethyl) group can be introduced through a nucleophilic substitution reaction using 2-methoxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the oxazole ring can enhance binding affinity through hydrogen bonding and π-π interactions. The methoxyethyl group may contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzenesulfonyl)-2-phenyl-1,3-oxazole: Lacks the N-(2-methoxyethyl) group, which may affect its solubility and biological activity.
N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine: Does not have the benzenesulfonyl group, potentially altering its interaction with molecular targets.
4-(benzenesulfonyl)-N-(ethyl)-2-phenyl-1,3-oxazol-5-amine: Similar structure but with an ethyl group instead of a methoxyethyl group, which may influence its chemical properties and reactivity.
Uniqueness
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzenesulfonyl and methoxyethyl groups enhances its versatility in various applications compared to similar compounds.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-13-12-19-17-18(25(21,22)15-10-6-3-7-11-15)20-16(24-17)14-8-4-2-5-9-14/h2-11,19H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDDEPMAQNWPSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2404743.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)







![(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2404756.png)
